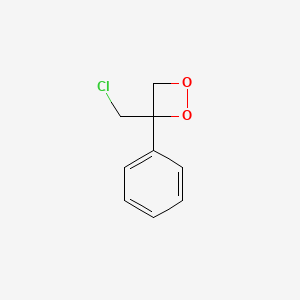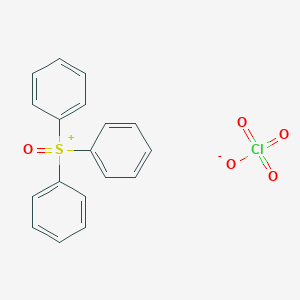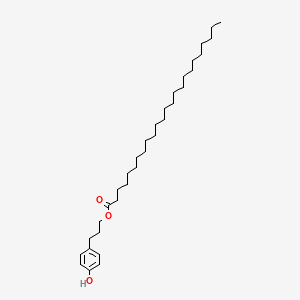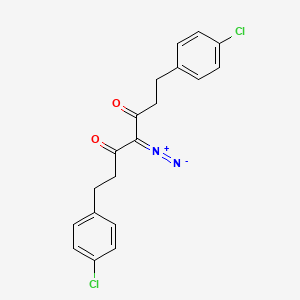![molecular formula C10H25NO3SSi B14285623 2-{[2-(Triethoxysilyl)ethyl]sulfanyl}ethan-1-amine CAS No. 120615-58-9](/img/structure/B14285623.png)
2-{[2-(Triethoxysilyl)ethyl]sulfanyl}ethan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[2-(Triethoxysilyl)ethyl]sulfanyl}ethan-1-amine is an organosilane compound that features both amine and sulfanyl functional groups. This compound is notable for its potential applications in various fields, including materials science, chemistry, and biology. The presence of the triethoxysilyl group allows for its use in surface modification and as a precursor for the synthesis of more complex structures.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(Triethoxysilyl)ethyl]sulfanyl}ethan-1-amine typically involves the reaction of 2-mercaptoethylamine with triethoxysilane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the sulfanyl group. The process can be summarized as follows:
Reactants: 2-mercaptoethylamine and triethoxysilane.
Solvent: Anhydrous toluene or another suitable organic solvent.
Catalyst: A base such as triethylamine may be used to facilitate the reaction.
Reaction Conditions: The mixture is heated under reflux for several hours until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations.
化学反应分析
Types of Reactions
2-{[2-(Triethoxysilyl)ethyl]sulfanyl}ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The triethoxysilyl group can participate in nucleophilic substitution reactions, leading to the formation of siloxane bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Chlorosilanes or alkoxysilanes can be used in substitution reactions to modify the triethoxysilyl group.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Secondary or tertiary amines.
Substitution: Siloxane derivatives.
科学研究应用
2-{[2-(Triethoxysilyl)ethyl]sulfanyl}ethan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of organosilane compounds and as a surface modifier for silica-based materials.
Biology: Employed in the functionalization of biomolecules for use in biosensors and diagnostic assays.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable siloxane bonds.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its ability to enhance adhesion and durability.
作用机制
The mechanism of action of 2-{[2-(Triethoxysilyl)ethyl]sulfanyl}ethan-1-amine involves the formation of siloxane bonds through hydrolysis and condensation reactions. The triethoxysilyl group hydrolyzes in the presence of water to form silanol groups, which then condense to form siloxane bonds. This process allows the compound to effectively modify surfaces and create stable, durable coatings.
相似化合物的比较
Similar Compounds
1,2-Bis(triethoxysilyl)ethane: Similar in structure but lacks the sulfanyl and amine groups.
(3-Aminopropyl)triethoxysilane: Contains an amine group but lacks the sulfanyl group.
(3-Mercaptopropyl)trimethoxysilane: Contains a sulfanyl group but lacks the amine group.
Uniqueness
2-{[2-(Triethoxysilyl)ethyl]sulfanyl}ethan-1-amine is unique due to the presence of both amine and sulfanyl functional groups, which provide it with versatile reactivity and functionality. This dual functionality allows it to participate in a wide range of chemical reactions and makes it suitable for various applications in different fields.
属性
CAS 编号 |
120615-58-9 |
|---|---|
分子式 |
C10H25NO3SSi |
分子量 |
267.46 g/mol |
IUPAC 名称 |
2-(2-triethoxysilylethylsulfanyl)ethanamine |
InChI |
InChI=1S/C10H25NO3SSi/c1-4-12-16(13-5-2,14-6-3)10-9-15-8-7-11/h4-11H2,1-3H3 |
InChI 键 |
DIAVEMFDZKRKMT-UHFFFAOYSA-N |
规范 SMILES |
CCO[Si](CCSCCN)(OCC)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[(1H-Inden-1-ylidene)methyl]-N,N-diphenylnaphthalen-1-amine](/img/structure/B14285542.png)
![1-[(4-Ethenylbenzene-1-sulfonyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14285546.png)




![4-{(E)-[4-(Hexyloxy)phenyl]diazenyl}benzaldehyde](/img/structure/B14285581.png)







